N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C20H17N5O4S and its molecular weight is 423.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds derived from N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide have been synthesized and tested for their antimicrobial efficacy. Studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities against a variety of microbial strains. For instance, Upadhyay et al. (2010) reported the synthesis of N-[(4-oxo-2-substituted aryl-1, 3-thiazolidine)-acetamidyl]-5-nitroindazoles demonstrating considerable antimicrobial activity against Escherichia coli and Fusarium oxysporum (Upadhyay, Srivastava, & Srivastava, 2010).
Anti-inflammatory and Antioxidant Properties
Further research into N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide derivatives has revealed their potential anti-inflammatory and antioxidant properties. Koppireddi et al. (2013) synthesized novel derivatives evaluated for these activities, with certain compounds exhibiting both antioxidant and anti-inflammatory effects (Koppireddi et al., 2013).
Anticancer Activity
The quest for new anticancer agents has also involved the exploration of N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide derivatives. George (2012) conducted a stereoselective synthesis and QSAR study of cytotoxic derivatives, identifying compounds with promising antitumor properties against various cancer cell lines (George, 2012).
Structural and Synthetic Studies
The structural elucidation and synthesis techniques for these compounds have also been a focal point of research. The synthesis methods, including conventional and microwave-assisted approaches, aim at improving the yield and efficiency of producing these derivatives. Galushchinskiy et al. (2017) described the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, contributing to a deeper understanding of their molecular framework (Galushchinskiy, Slepukhin, & Obydennov, 2017).
properties
IUPAC Name |
N-(4-nitrophenyl)-2-[(2E)-4-oxo-2-[(Z)-[(Z)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c26-18(22-15-8-10-16(11-9-15)25(28)29)13-17-19(27)23-20(30-17)24-21-12-4-7-14-5-2-1-3-6-14/h1-12,17H,13H2,(H,22,26)(H,23,24,27)/b7-4-,21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKALPKNKLUZEGO-KQRNSINASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.